molecular formula C20H12Cl2N2O3S B14152984 N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide CAS No. 5083-25-0

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B14152984
CAS No.: 5083-25-0
M. Wt: 431.3 g/mol
InChI Key: DWFOIITWTXMTCS-UHFFFAOYSA-N
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Description

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a chromene moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dichlorobenzyl chloride with thiourea under basic conditions to form 5-(3,4-dichlorobenzyl)-1,3-thiazole.

    Chromene Formation: The chromene moiety can be synthesized by a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.

    Coupling Reaction: The final step involves coupling the thiazole and chromene intermediates through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biology: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide
  • N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide
  • N-(5-(4-methylbenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide

Uniqueness

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide stands out due to the presence of both the dichlorobenzyl and chromene moieties, which confer unique chemical and biological properties. The dichlorobenzyl group enhances its potential as an antimicrobial agent, while the chromene moiety may contribute to its fluorescence and other photophysical properties.

Properties

CAS No.

5083-25-0

Molecular Formula

C20H12Cl2N2O3S

Molecular Weight

431.3 g/mol

IUPAC Name

N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C20H12Cl2N2O3S/c21-15-6-5-11(8-16(15)22)7-13-10-23-20(28-13)24-18(25)14-9-12-3-1-2-4-17(12)27-19(14)26/h1-6,8-10H,7H2,(H,23,24,25)

InChI Key

DWFOIITWTXMTCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NC=C(S3)CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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